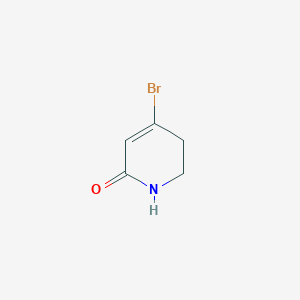
4-Bromo-5,6-dihydropyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5,6-dihydropyridin-2(1H)-one, also known as 4-bromo-2-hydroxypyridine, is an organic compound with a molecular formula of C5H6BrNO. It is a colorless solid that is insoluble in water and has a molecular weight of 181.01 g/mol. 4-Bromo-5,6-dihydropyridin-2(1H)-one has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as a precursor to other compounds.
Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis Methods : 4-Bromo-5,6-dihydropyridin-2(1H)-one and its derivatives are synthesized through various methods, including β,γ-unsaturated α-bromo-ketene/imine cycloaddition, which leads to 3-bromo-5,6-dihydropyridin-2-ones. These methods are pivotal in producing compounds with potential biological activities (Cardillo et al., 2004).
- Characterization Techniques : Characterization of these compounds often involves Nuclear Magnetic Resonance (NMR) spectroscopy, highlighting their structural intricacies (Rucins et al., 2020).
Utility in Synthesis of Other Compounds
- Intermediate for Synthesis : These compounds serve as intermediates in synthesizing various biologically active and amphiphilic derivatives, underpinning their versatility in medicinal chemistry (Wang et al., 2016).
- Applications in Organic Synthesis : They are employed in organic synthesis to construct lipid-like compounds and other cationic 1,4-dihydropyridine derivatives (Kalme et al., 2004).
Photocycloaddition and Fluorescent Probes
- Photocycloaddition Studies : Their utility in photocycloaddition reactions, especially in intramolecular settings, is significant. This contributes to the understanding of reaction dynamics under different conditions (Albrecht et al., 2008).
- Fluorescent Probe Development : Remarkably, 4-Bromo-5,6-dihydropyridin-2(1H)-one derivatives are used in developing fluorescent probes for detecting ions like CN-, illustrating their potential in analytical chemistry (Xue et al., 2021).
Biomedical Research
- Cholinesterase Enzyme Inhibition : Some derivatives of 4-Bromo-5,6-dihydropyridin-2(1H)-one are evaluated for their cholinesterase enzyme inhibition properties, indicating their potential in treating disorders like Alzheimer's disease (Sellitepe et al., 2019).
- Antioxidant Activities : These compounds are also investigated for their antioxidant properties, which could be relevant in combating oxidative stress-related diseases (Sellitepe et al., 2019).
properties
IUPAC Name |
4-bromo-2,3-dihydro-1H-pyridin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO/c6-4-1-2-7-5(8)3-4/h3H,1-2H2,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNYEJLHNYBCFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C=C1Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

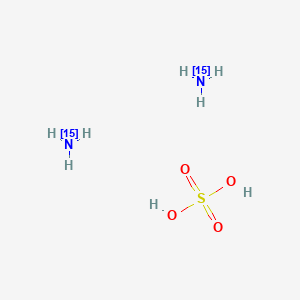
![tert-Butyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate](/img/structure/B1374624.png)
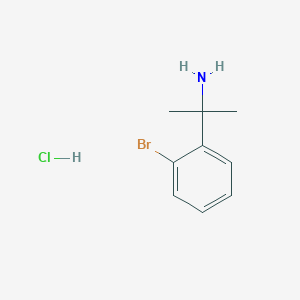

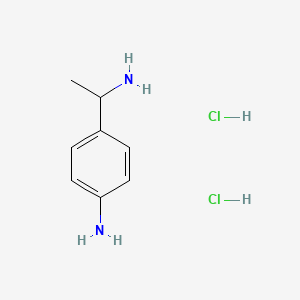
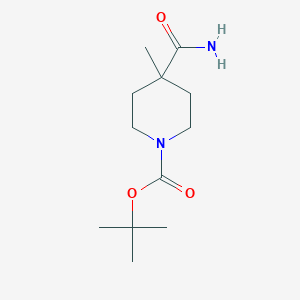
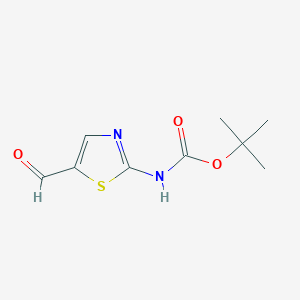




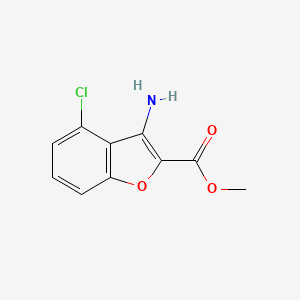
![4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1374643.png)
